molecular formula C24H26N4O6 B14737336 8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 5429-50-5

8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B14737336
CAS No.: 5429-50-5
M. Wt: 466.5 g/mol
InChI Key: VOVXVZZFRIHNEA-UHFFFAOYSA-N
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Description

8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple methoxy groups and a purine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione involves several steps, typically starting with the preparation of the 3,4-dimethoxyphenyl derivatives. The synthetic route often includes:

    Formation of the 3,4-dimethoxyphenyl intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the desired intermediate.

    Coupling with purine derivatives: The intermediate is then coupled with purine derivatives under specific reaction conditions to form the final compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulating signaling pathways: The compound may affect signaling pathways related to cell growth, apoptosis, and inflammation.

    Antioxidant activity: Its structure allows it to scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione can be compared with similar compounds such as:

The uniqueness of this compound lies in its purine core and the specific arrangement of methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

5429-50-5

Molecular Formula

C24H26N4O6

Molecular Weight

466.5 g/mol

IUPAC Name

8-(3,4-dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H26N4O6/c1-26-22-20(23(29)27(2)24(26)30)28(13-14-7-9-16(31-3)18(11-14)33-5)21(25-22)15-8-10-17(32-4)19(12-15)34-6/h7-12H,13H2,1-6H3

InChI Key

VOVXVZZFRIHNEA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)C3=CC(=C(C=C3)OC)OC)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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